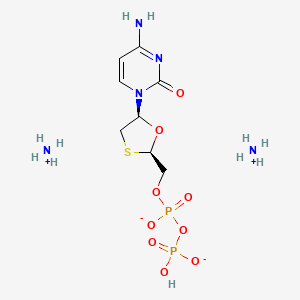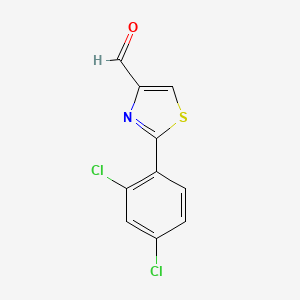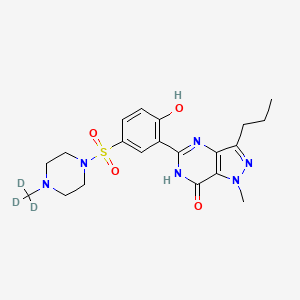
去乙基西地那非-d3
描述
Desethyl Sildenafil-d3 is a deuterated analog of Desethyl Sildenafil, which is a metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction by inhibiting phosphodiesterase type 5. The deuterated form, Desethyl Sildenafil-d3, is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling .
科学研究应用
Desethyl Sildenafil-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry
作用机制
Target of Action
Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .
Mode of Action
Desethyl Sildenafil-d3 works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by Desethyl Sildenafil-d3 is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, desethyl sildenafil-d3 allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of Desethyl Sildenafil-d3 are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .
Result of Action
The primary result of Desethyl Sildenafil-d3’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
The action of Desethyl Sildenafil-d3 can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .
生化分析
Biochemical Properties
Desethyl Sildenafil-d3 interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Sildenafil, which is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow
Cellular Effects
Studies on Sildenafil, its parent compound, suggest that it can alter gene expression and cellular behavior . It is plausible that Desethyl Sildenafil-d3 may have similar effects on cells, influencing cell function, signaling pathways, and cellular metabolism.
Molecular Mechanism
Sildenafil, from which Desethyl Sildenafil-d3 is derived, works by inhibiting the PDE5 enzyme, leading to increased blood flow . It is possible that Desethyl Sildenafil-d3 may exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on Sildenafil suggest that it has a beneficial effect on ischemic colitis in animal models
Metabolic Pathways
Sildenafil, its parent compound, is known to affect DNA methylation, histone modifications, and non-coding RNA expression . It is possible that Desethyl Sildenafil-d3 may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Sildenafil-d3 involves the deuteration of Desethyl Sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Desethyl Sildenafil-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Desethyl Sildenafil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
属性
IUPAC Name |
5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747482 | |
| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-75-5 | |
| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




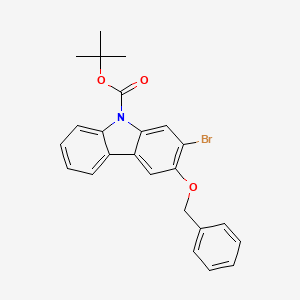
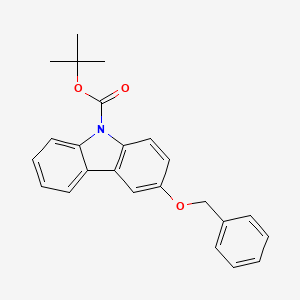
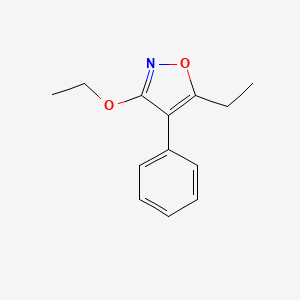
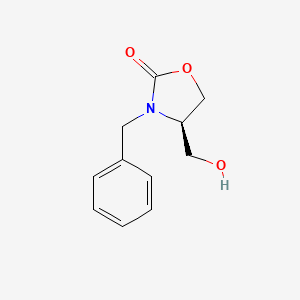
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)
